![molecular formula C21H22ClF3N2O2 B1591295 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride CAS No. 300815-41-2](/img/structure/B1591295.png)
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Overview
Description
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a small molecule antagonist of C-C motif chemokine receptor 2 (CCR2), belonging to the spiropiperidine class. It is known for its high affinity to the β subunit of CCR2, which results in the inhibition of CCR2 signaling and suppression of monocyte recruitment .
Mechanism of Action
Target of Action
RS 102895 hydrochloride is a small molecule antagonist that primarily targets the C-C motif chemokine receptor 2 (CCR2) . The CCR2 receptor belongs to the beta-subclass of chemokine receptors and is also known as monocyte chemoattractant protein-1 (MCP-1) after one of its major natural ligands .
Mode of Action
RS 102895 hydrochloride has a high affinity to the beta subunit of the CCR2 receptor and binds specifically to it . This binding results in the inhibition of CCR2 signaling . It is potent and specific for the CCR2b receptor .
Biochemical Pathways
The binding of RS 102895 hydrochloride to the CCR2b receptor inhibits the signaling of the CCR2 receptor, which plays a major role in the recruitment of monocytes . This results in the suppression of monocyte recruitment, which may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of RS 102895 hydrochloride’s action include the inhibition of CCR2 signaling and the suppression of monocyte recruitment . This can result in the obstruction of the immune suppressive effects of monocytes during early vaccine responses .
Action Environment
It is generally recommended to store the compound under desiccated conditions at room temperature , suggesting that moisture and temperature could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
RS 102895 hydrochloride interacts with the β subunit of the C-C motif chemokine receptor 2 (CCR2), resulting in the inhibition of CCR2 signaling . It also suppresses monocyte recruitment .
Cellular Effects
RS 102895 hydrochloride has been used in bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU) cell proliferation assay to study effect of IL33 (interleukin 33) on decidual stromal cell proliferation in present of the antagonist and to study the effects of antagonists on the accumulation of bone marrow-derived microglia .
Molecular Mechanism
RS 102895 hydrochloride binds specifically to the β subunit of the C-C motif chemokine receptor 2 (CCR2), resulting in the inhibition of CCR2 signaling . This binding interaction results in the suppression of monocyte recruitment .
Dosage Effects in Animal Models
The effects of RS 102895 hydrochloride vary with different dosages in animal models
Preparation Methods
The synthesis of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride typically involves organic synthesis reactions. The compound is soluble in DMSO (>10 mg/mL) and is stored at room temperature . Specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride undergoes various chemical reactions, including:
Binding Reactions: It binds specifically to the CCR2 receptor, inhibiting its signaling.
Inhibition Reactions: It inhibits the MCP-1 and MCP-3 stimulated calcium influx.
Suppression Reactions: It suppresses monocyte recruitment and improves extracellular matrix protein expression by inhibiting CCR2.
Scientific Research Applications
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is unique due to its high specificity and potency for the CCR2b receptor. Similar compounds include:
RS 504393: Another CCR2 antagonist with similar properties.
INCB3344: A selective CCR2 antagonist used in various research studies.
BMS-813160: A dual CCR2/CCR5 antagonist with broader applications.
These compounds share the common feature of targeting CCR2 but differ in their specificity, potency, and additional receptor targets.
Biological Activity
Overview
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride is a synthetic compound classified as a small molecule antagonist of the C-C motif chemokine receptor 2 (CCR2). This compound exhibits significant biological activity primarily through its interaction with the CCR2 receptor, which is crucial in various physiological and pathological processes, including inflammation and immune responses.
- IUPAC Name : 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride
- Molecular Formula : C21H21F3N2O2·HCl
- Molecular Weight : 426.9 g/mol
- CAS Number : 300815-41-2
- Solubility : Soluble in DMSO (>10 mg/mL) .
The biological activity of this compound is primarily mediated through its high affinity for the β subunit of CCR2. By binding to this receptor, it inhibits CCR2 signaling pathways, leading to several downstream effects:
- Inhibition of Monocyte Recruitment : The compound suppresses the recruitment of monocytes to sites of inflammation, which is critical in controlling inflammatory responses .
- Calcium Influx Inhibition : It inhibits calcium influx stimulated by chemokines MCP-1 and MCP-3, further modulating immune cell activation and migration .
In Vitro Studies
Several studies have explored the effects of this compound on various cell types:
- Cell Proliferation Assays : The compound has been used to investigate the effects of interleukin 33 on decidual stromal cell proliferation. Results indicated that CCR2 antagonism could alter cellular responses to inflammatory cytokines .
- Extracellular Matrix Modulation : By inhibiting CCR2 signaling, the compound enhances extracellular matrix protein expression, suggesting potential applications in tissue repair and fibrosis .
Case Studies
A notable case study involved the use of this compound in preclinical models to assess its efficacy in preventing immune suppression during early vaccine responses. The findings demonstrated that CCR2 antagonism could enhance vaccine efficacy by preventing monocyte-mediated immune suppression .
Applications in Medicine and Research
The potential therapeutic applications of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride are extensive:
- Therapeutic Development : It is being investigated for its role in developing new CCR2 antagonists aimed at treating chronic inflammatory diseases and autoimmune disorders.
- Vaccine Response Enhancement : Its ability to modulate immune responses makes it a candidate for improving vaccine strategies against infectious diseases .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
CCR2 Antagonism | High affinity binding to CCR2 receptor |
Monocyte Recruitment | Suppression of monocyte migration |
Calcium Influx | Inhibition of MCP-1 and MCP-3 induced calcium influx |
Extracellular Matrix Expression | Enhancement of matrix protein expression |
Vaccine Response | Potential to improve immune response during vaccination |
Properties
IUPAC Name |
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRISOFSWVKYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587871 | |
Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300815-41-2 | |
Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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